molecular formula C14H14N6O2 B2904628 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide CAS No. 2034368-24-4

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide

Cat. No. B2904628
CAS RN: 2034368-24-4
M. Wt: 298.306
InChI Key: HKHMWGCEXXPZPF-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyrazines are a class of nitrogen-containing heterocyclic compounds . They are part of the larger family of azoles, which are commonly used in medicinal chemistry due to their excellent therapeutic index . Triazoles, in particular, are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazines often involves aromatic nucleophilic substitution . For example, one method involves the substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

Triazolo[4,3-a]pyrazines contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Scientific Research Applications

Medicinal Chemistry: c-Met Inhibition

This compound is utilized in medicinal chemistry for its potential as a c-Met inhibitor . The c-Met protein kinase is involved in various cellular processes, including proliferation, survival, and metastasis of cancer cells. Inhibitors targeting c-Met can be effective in treating cancers with abnormal c-Met activity .

Neuropharmacology: GABA A Modulation

In neuropharmacology, the compound has shown activity as a GABA A receptor allosteric modulator . This action can be beneficial in treating conditions like anxiety, epilepsy, and insomnia, as GABA A receptors are pivotal in mediating inhibitory neurotransmission in the brain .

Material Science: Polymer Synthesis

The compound’s structural units are incorporated into polymers for advanced material applications. These polymers can be used in solar cells, showcasing the compound’s versatility in contributing to renewable energy technologies .

Fluorescent Probes

Due to its unique structure, the compound can be used to create fluorescent probes . These probes are valuable tools in biological research and medical diagnostics for imaging and tracking biological processes .

Antibacterial Agents

Research has indicated that derivatives of this compound have antibacterial properties . They have been tested against pathogens like Staphylococcus aureus and Escherichia coli, which suggests their potential use in developing new antibacterial drugs .

Heat-Resistant Explosives

Interestingly, certain azo derivatives of the compound have been explored for their use as heat-resistant explosives . These compounds exhibit excellent thermal stability and detonation performance, which could be significant in the field of materials engineering .

Safety and Hazards

While specific safety and hazard information for “N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methylnicotinamide” is not available, it’s important to handle all chemical compounds with care. They should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

Future Directions

The future directions in the research of triazolo[4,3-a]pyrazines could involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is also an urgent need to develop new antimicrobial agents with excellent antibacterial activity, and triazolo[4,3-a]pyrazines could play a role in this .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-9-3-4-10(7-16-9)13(21)17-8-11-18-19-12-14(22-2)15-5-6-20(11)12/h3-7H,8H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHMWGCEXXPZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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